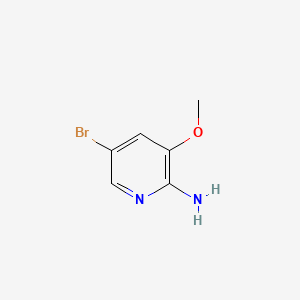

5-Bromo-3-methoxypyridin-2-amine

Description

Significance of Pyridine (B92270) Scaffolds in Contemporary Chemical Research

Pyridine, a six-membered aromatic heterocycle containing a nitrogen atom, is a fundamental structural unit in a vast array of chemical compounds. Its presence is notable in numerous natural products, pharmaceuticals, and agrochemicals, underscoring its biological and industrial relevance. The nitrogen atom in the pyridine ring imparts distinct properties compared to its carbocyclic analog, benzene. It introduces a dipole moment, alters the electronic distribution, and provides a site for hydrogen bonding and protonation, all of which are crucial for molecular recognition and biological activity.

In medicinal chemistry, the pyridine scaffold is a privileged structure, frequently incorporated into drug candidates to enhance properties such as solubility, bioavailability, and metabolic stability. sigmaaldrich.com The adaptability of the pyridine ring to various substitution patterns allows for the fine-tuning of a molecule's steric and electronic profile to optimize its interaction with biological targets. sigmaaldrich.com

Role of Halogenation and Alkoxy Substituents in Modulating Reactivity and Electronic Properties

The introduction of halogen and alkoxy substituents onto the pyridine ring profoundly influences its chemical behavior. Halogenation, the process of introducing one or more halogen atoms, is a common strategy in drug design. The presence of a halogen, such as bromine, can alter a molecule's lipophilicity, conformation, and metabolic fate. Furthermore, the bromine atom in 5-Bromo-3-methoxypyridin-2-amine can participate in halogen bonding, a non-covalent interaction that can contribute to the binding affinity of a ligand to its receptor. The bromine atom also serves as a versatile synthetic handle, enabling a variety of cross-coupling reactions to build more complex molecular architectures.

Alkoxy groups, such as the methoxy (B1213986) group (-OCH3) present in the title compound, are also key modulators of a molecule's properties. The methoxy group is an electron-donating group through resonance, which can influence the electron density of the pyridine ring and affect its reactivity towards electrophilic and nucleophilic attack. It can also participate in hydrogen bonding and alter the compound's solubility and metabolic profile. chemimpex.com The strategic placement of both a bromine atom and a methoxy group on the pyridine scaffold, as seen in this compound, creates a unique combination of electronic and steric effects that are of significant interest in synthetic and medicinal chemistry.

Overview of this compound within the Context of Advanced Organic Synthesis and Discovery Research

This compound is a substituted pyridine that serves as a valuable building block in organic synthesis. chemimpex.com Its trifunctional nature, possessing an amino group, a bromine atom, and a methoxy group, offers multiple points for chemical modification. The amino group can be acylated, alkylated, or used to form heterocyclic rings. The bromine atom is a prime site for palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig amination, allowing for the introduction of a wide range of substituents.

This compound and its isomers are recognized as important intermediates in the synthesis of biologically active molecules. For instance, related methoxypyridine derivatives have been utilized in the development of novel therapeutic agents, including those targeting neurological disorders. chemimpex.comnih.gov The specific arrangement of the functional groups in this compound makes it a precursor for creating complex molecular scaffolds with potential applications in drug discovery.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C6H7BrN2O | nih.govuni.lu |

| Molecular Weight | 203.04 g/mol | nih.gov |

| IUPAC Name | This compound | nih.gov |

| CAS Number | 42409-58-5 | nih.gov |

| XLogP3-AA | 1.2 | nih.gov |

| Hydrogen Bond Donor Count | 1 | nih.gov |

| Hydrogen Bond Acceptor Count | 3 | nih.gov |

| Rotatable Bond Count | 1 | nih.gov |

Research Gaps and Unexplored Avenues for this compound

Despite its potential as a versatile synthetic intermediate, a comprehensive survey of the literature reveals that dedicated research focusing solely on this compound is limited. While its use is cited in patents and some synthetic studies, these often describe its role as a starting material for a larger, more complex target molecule without extensively detailing its own reactivity profile or exploring the full scope of its synthetic utility.

Specific research gaps include:

Detailed Reactivity Studies: A systematic investigation of the reactivity of the different functional groups under various reaction conditions is lacking. For example, a comparative study of the nucleophilicity of the amino group versus the susceptibility of the C-Br bond to oxidative addition in cross-coupling reactions would be valuable.

Exploration of Novel Transformations: Beyond standard cross-coupling reactions, the potential of this compound in other transformations, such as C-H activation, multicomponent reactions, or photocatalyzed reactions, remains largely unexplored.

Synthesis of Novel Compound Libraries: The systematic use of this building block to generate diverse libraries of compounds for biological screening is not well-documented in publicly available research. Such libraries could lead to the discovery of new bioactive molecules.

Spectroscopic and Structural Characterization: While basic data is available, in-depth spectroscopic analysis (e.g., 2D NMR, advanced mass spectrometry techniques) and single-crystal X-ray diffraction studies would provide a more complete understanding of its structural and electronic properties.

The existing research landscape suggests that this compound is a reagent with significant untapped potential. Future research efforts directed at filling these gaps could unlock new synthetic methodologies and pave the way for the discovery of novel compounds with important applications in various fields of chemical science.

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-3-methoxypyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7BrN2O/c1-10-5-2-4(7)3-9-6(5)8/h2-3H,1H3,(H2,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFBIWMFMHLPVLT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(N=CC(=C1)Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80624122 | |

| Record name | 5-Bromo-3-methoxypyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80624122 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42409-58-5 | |

| Record name | 5-Bromo-3-methoxypyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80624122 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-bromo-3-methoxypyridin-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Route Optimization for 5 Bromo 3 Methoxypyridin 2 Amine

Retrosynthetic Analysis and Strategic Disconnections for the Target Compound

Retrosynthetic analysis is a problem-solving technique for planning organic syntheses. It involves breaking down the target molecule into simpler, commercially available starting materials through a series of "disconnections" of chemical bonds. For a polysubstituted heterocycle like 5-Bromo-3-methoxypyridin-2-amine, several disconnection strategies can be envisioned.

The primary functional groups—amine, ether, and bromide—attached to the pyridine (B92270) core are logical points for disconnection. amazonaws.com A common approach is to disconnect bonds adjacent to heteroatoms. amazonaws.comyoutube.com This leads to three principal retrosynthetic pathways:

C-N Bond Disconnection: Breaking the bond between the pyridine ring and the amino group is a common strategy for amine synthesis. youtube.com This disconnection suggests a precursor like a 2-halopyridine (e.g., 2,5-dibromo-3-methoxypyridine) which could undergo amination, or a 2-hydroxypyridine (B17775) that could be converted to the amine.

C-O Bond Disconnection: Cleaving the ether bond points to a 3-hydroxy-5-bromopyridin-2-amine precursor, which could be methylated. This approach relies on the selective alkylation of the hydroxyl group in the presence of the amine.

C-Br Bond Disconnection: This strategy involves introducing the bromine atom onto a pre-existing 3-methoxypyridin-2-amine scaffold via electrophilic bromination. This is often one of the final steps in a synthesis.

| Disconnection Strategy | Bond Cleaved | Precursor Synthon | Corresponding Reagent/Starting Material |

| C-N Disconnection | C2-NH₂ | 2-Pyridyl cation (activated) | 2,5-Dibromo-3-methoxypyridine (B1389993) + Ammonia (B1221849)/Amine source |

| C-O Disconnection | C3-OCH₃ | 3-Pyridyl-O⁻ anion | 5-Bromo-3-hydroxypyridin-2-amine + Methylating agent (e.g., CH₃I) |

| C-Br Disconnection | C5-Br | 5-Pyridyl anion | 3-Methoxypyridin-2-amine + Brominating agent (e.g., NBS, Br₂) |

| Ring Construction | Multiple C-C/C-N | Acyclic fragments | Multicomponent reaction of smaller, non-cyclic building blocks |

Classical Synthetic Approaches for Bromo-methoxypyridin-2-amines

Classical methods for synthesizing substituted pyridines typically involve the sequential functionalization of a basic pyridine core. These multi-step processes rely on well-established reactions and an understanding of substituent directing effects.

Multi-Step Synthesis from Readily Available Pyridine Precursors

Building a molecule like this compound from simple pyridine precursors is a common and well-documented strategy. A hypothetical classical route could start from a readily available compound like 2-aminopyridine (B139424). The synthesis would proceed through a series of steps to introduce the required substituents in the correct positions.

For instance, a plausible sequence could involve:

Nitration: Introducing a nitro group onto the pyridine ring. Nitration of 2-aminopyridine typically directs to the 3- and 5-positions.

Bromination: Introduction of a bromine atom. The position of bromination is directed by the existing substituents. For example, 2-aminopyridine is often brominated at the 5-position. orgsyn.org

Reduction: Conversion of the nitro group to an amino group, often achieved using reducing agents like iron in acidic media. orgsyn.org

Diazotization and Substitution: Converting one of the amino groups into a diazonium salt, which can then be substituted by a methoxy (B1213986) group via reaction with methanol (B129727) or a methoxide (B1231860) source, or by a hydroxyl group (via the Sandmeyer reaction) which is subsequently methylated. chemicalbook.comguidechem.com

An alternative classical approach starts with a differently substituted pyridine. For example, a synthesis could begin with 3,5-dibromopyridine (B18299). One bromine atom could be selectively substituted with a methoxy group, followed by the introduction of the amino group at the 2-position. chemicalbook.com

Regioselective Functionalization and Derivatization Strategies

The success of multi-step syntheses depends critically on regioselectivity—the ability to functionalize a specific position on the pyridine ring. The outcome of electrophilic or nucleophilic substitution is governed by the electronic properties of the substituents already present on the ring.

Activating and Directing Groups: Amino (-NH₂) and methoxy (-OCH₃) groups are electron-donating and are considered activating groups. They direct incoming electrophiles (like Br⁺ from Br₂) to the ortho and para positions. In the pyridine ring, this corresponds to positions 3 and 5 relative to an activating group at C2.

Deactivating and Directing Groups: Halogens (like -Br) and the pyridine ring nitrogen itself are electron-withdrawing, deactivating the ring towards electrophilic substitution.

In the context of synthesizing this compound, these principles are applied sequentially. For example, in the bromination of 2-amino-3-methoxypyridine, the powerful activating and ortho, para-directing effects of both the amino and methoxy groups would strongly direct the incoming bromine electrophile to the C5 position, which is para to the C2-amino group and ortho to the C3-methoxy group.

Similarly, in nucleophilic aromatic substitution, a leaving group (like a halogen) can be replaced by a nucleophile (like a methoxide ion). The regioselectivity of this reaction is also influenced by the ring's substituents. For instance, the synthesis of 3-bromo-5-methoxypyridine (B189597) from 3,5-dibromopyridine relies on the subtle differences in reactivity between the two bromine atoms to achieve a selective, monosubstitution. chemicalbook.com

Modern Catalytic Approaches in the Synthesis of Substituted Pyridines

Modern synthetic chemistry has seen a paradigm shift towards catalytic methods, which often offer higher efficiency, milder reaction conditions, and greater functional group tolerance compared to classical approaches. researchgate.net

Transition Metal-Catalyzed Coupling Reactions (e.g., C-N, C-O, C-C bond formation)

Transition metal catalysis, particularly using palladium and copper, has revolutionized the formation of carbon-heteroatom and carbon-carbon bonds. acs.orgmdpi.com These methods are highly applicable to the synthesis of complex pyridines.

C-N Bond Formation: Buchwald-Hartwig amination allows for the coupling of an amine with an aryl halide. A potential route to this compound could involve the palladium-catalyzed reaction of 2,5-dibromo-3-methoxypyridine with an ammonia equivalent.

C-O Bond Formation: Similarly, a C-O bond can be formed via palladium- or copper-catalyzed etherification, coupling an alcohol or alkoxide with an aryl halide. This could be used to introduce the methoxy group onto a bromo-aminopyridine scaffold.

C-C Bond Formation: While the target molecule lacks a new C-C bond, reactions like the Suzuki, Heck, and Sonogashira couplings are central to modern pyridine chemistry. mdpi.comresearchgate.net For example, a Suzuki coupling could be used to attach a variety of substituents to a bromo-methoxypyridine core, demonstrating the versatility of these catalytic platforms for creating diverse molecular libraries. mdpi.com

| Catalytic Reaction | Bond Formed | Typical Catalyst System | Application to Target Synthesis |

| Buchwald-Hartwig Amination | C-N | Pd catalyst (e.g., Pd₂(dba)₃) + Ligand (e.g., BINAP) | Introduction of the 2-amino group onto a 2-bromopyridine (B144113) precursor. |

| Catalytic Etherification | C-O | Pd or Cu catalyst | Introduction of the 3-methoxy group onto a 3-bromopyridine (B30812) precursor. |

| Suzuki Coupling | C-C | Pd catalyst (e.g., Pd(PPh₃)₄) + Base (e.g., K₂CO₃) | Foundational method for pyridine derivatization, though not for the title compound itself. mdpi.com |

| Aza-Wittig/Diels-Alder | Pyridine Ring | Phosphine (B1218219) catalyst | Construction of the entire substituted pyridine ring from acyclic parts. nih.gov |

Directed C-H Functionalization Strategies

One of the most significant advances in modern synthesis is the direct functionalization of carbon-hydrogen (C-H) bonds. nih.govrsc.org This approach avoids the need for pre-functionalized starting materials (like aryl halides), making syntheses more atom- and step-economical.

For this compound, a C-H functionalization strategy could offer a highly efficient route. A plausible pathway would start with 3-methoxypyridin-2-amine. A directing group, often the existing amino or another engineered group, can coordinate to a transition metal catalyst and direct it to a specific, nearby C-H bond. This allows for the selective cleavage of that C-H bond and its replacement with another functional group.

In this case, a catalyst system could be employed to selectively functionalize the C5-H bond, which is the most electronically and sterically accessible position for bromination, given the directing influence of the C2-amino and C3-methoxy groups. This strategy would directly convert a simpler precursor to the final product in a single step, bypassing the multiple steps of classical nitration, reduction, and substitution sequences. rsc.orgdntb.gov.ua

Optimization of Reaction Conditions, Solvent Systems, and Yield Enhancement Protocols

The synthesis of this compound can be approached through various synthetic routes, primarily involving the introduction of the amino group onto a pre-functionalized pyridine ring. A common precursor for such syntheses is 3,5-dibromopyridine, which can undergo nucleophilic aromatic substitution. The optimization of reaction conditions is crucial for maximizing the yield and purity of the final product while minimizing reaction times and the formation of by-products.

One potential pathway to this compound involves the methoxylation of 3,5-dibromopyridine to form 3-bromo-5-methoxypyridine, followed by amination. The methoxylation step can be optimized by careful selection of the base and solvent. For instance, the reaction of 3,5-dibromopyridine with sodium methoxide is a common method. A detailed study on a related compound, 3-Bromo-5-methoxypyridine, demonstrated that using sodium hydride and methanol in N,N-dimethyl-formamide (DMF) at elevated temperatures (90°C) for a short duration (1 hour) can lead to a good yield of the methoxylated product. chemicalbook.com

The subsequent amination of the bromo-methoxy-pyridine intermediate is a critical step where optimization plays a significant role. Traditional methods often require harsh conditions, but modern catalytic systems have enabled milder and more efficient aminations. For related halo-pyridines, palladium-catalyzed Buchwald-Hartwig amination has been a cornerstone. However, there is a continuous drive to develop more economical and environmentally friendly copper-catalyzed systems.

Microwave-assisted synthesis has emerged as a powerful tool for accelerating reaction rates and improving yields in the synthesis of substituted pyridines. A study on the synthesis of 3-amino-5-bromopyridine (B85033) derivatives from 3,5-dibromopyridine highlighted the significant advantages of microwave irradiation over conventional heating. clockss.org While conventional heating for extended periods led to the formation of multiple impurities, microwave heating provided the desired products in higher purity and with drastically reduced reaction times. clockss.org For example, the reaction of 3,5-dibromopyridine with an excess of an aliphatic amine under microwave irradiation proceeded efficiently without the need for a metal catalyst or strong base. clockss.org This approach could be extrapolated to the synthesis of this compound.

To illustrate the impact of reaction conditions on yield, the following table, based on findings for the synthesis of related 3-amino-5-bromopyridine derivatives, showcases the comparison between conventional and microwave-assisted methods. clockss.org

Table 1: Comparison of Conventional vs. Microwave-Assisted Amination of 3,5-Dibromopyridine with Pyrrolidine

| Method | Temperature (°C) | Time | Yield of 5-bromo-3-(pyrrolidin-1-yl)pyridine |

|---|---|---|---|

| Conventional Heating | 85 | 60 h | 49% (with CuI/K3PO4 catalyst) |

| Microwave Irradiation | Not specified | Not specified | 22% (with 1 equiv. of amine) |

| Microwave Irradiation | Not specified | Not specified | Improved yield with excess amine |

This data is for an analogous compound and serves to illustrate the potential for optimization.

The choice of solvent is another critical parameter. For the amination of halo-pyridines, polar aprotic solvents like DMSO and DMF are often employed. However, the trend is moving towards more environmentally benign solvents.

Application of Green Chemistry Principles and Sustainable Synthetic Protocols

The application of green chemistry principles is increasingly becoming a focal point in the synthesis of chemical compounds, including this compound. The goal is to design processes that are more efficient, use less hazardous materials, and generate minimal waste.

One of the key principles of green chemistry is the use of catalytic reagents over stoichiometric ones. researchgate.net Catalytic amination reactions, for instance, using copper or palladium catalysts, allow for the use of smaller quantities of reagents and often proceed under milder conditions compared to non-catalytic methods. nih.gov The development of highly active catalysts enables the reduction of catalyst loading, further contributing to the sustainability of the process.

The selection of solvents is another crucial aspect of green synthesis. While solvents like DMF and DMSO are effective for many reactions in this class, their high boiling points and potential toxicity are concerns. Research into "green solvents" offers alternatives. nih.gov For instance, water has been explored as a solvent for the amination of certain heteroaryl chlorides, which can simplify work-up procedures and reduce the environmental impact. nih.gov Another approach is the use of solvent-free reaction conditions, often in conjunction with microwave irradiation, which can lead to highly efficient and clean transformations. organic-chemistry.orgrsc.orgnih.gov

Microwave-assisted organic synthesis (MAOS) is a prime example of a green technology. The rapid heating and shorter reaction times offered by microwave irradiation can lead to significant energy savings and often result in higher yields and purer products, reducing the need for extensive purification. organic-chemistry.orgrsc.orgnih.gov The synthesis of various pyridine derivatives has been shown to be greatly enhanced by microwave assistance. clockss.orgnih.gov

Furthermore, the concept of atom economy, which measures the efficiency of a reaction in converting reactants to the desired product, is a central tenet of green chemistry. Synthetic routes that proceed via addition or cycloaddition reactions are inherently more atom-economical than those involving substitution or elimination reactions that generate by-products. While the synthesis of this compound typically involves substitution reactions, the optimization of these reactions to maximize yield and minimize by-product formation directly contributes to a better atom economy.

The development of sustainable synthetic protocols for this compound and related compounds is an ongoing effort. Future research will likely focus on the development of even more efficient and recyclable catalysts, the use of bio-based solvents and starting materials, and the application of flow chemistry to enable continuous and more controlled manufacturing processes.

Table 2: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 3,5-dibromopyridine |

| 3-bromo-5-methoxypyridine |

| 5-bromo-3-(pyrrolidin-1-yl)pyridine |

| N,N-dimethyl-formamide (DMF) |

| Dimethyl sulfoxide (B87167) (DMSO) |

| Pyrrolidine |

| Sodium methoxide |

| Sodium hydride |

| Palladium |

Reactivity and Mechanistic Investigations of 5 Bromo 3 Methoxypyridin 2 Amine

Electrophilic Aromatic Substitution Reactions on the Pyridine (B92270) Ring

Electrophilic aromatic substitution (EAS) is a fundamental reaction class for aromatic compounds. However, the pyridine ring is inherently electron-deficient compared to benzene, making it less susceptible to electrophilic attack. The presence of activating groups is often necessary to facilitate such reactions. In 5-Bromo-3-methoxypyridin-2-amine, the powerful electron-donating amino and methoxy (B1213986) groups are expected to activate the pyridine ring towards EAS.

Halogenation and Nitration Studies: Regioselectivity and Substituent Effects

Detailed experimental studies on the halogenation and nitration of this compound are not extensively documented in the reviewed literature. However, the regiochemical outcome of such reactions can be predicted by analyzing the directing effects of the existing substituents. The amino (-NH2) and methoxy (-OCH3) groups are strong activating groups and are ortho, para-directing. The bromine atom is a deactivating group but is also ortho, para-directing.

Considering the positions on the pyridine ring relative to the existing substituents, the C4 and C6 positions are the most likely sites for electrophilic attack. The powerful activating and directing effects of the amino and methoxy groups would likely overcome the deactivating effect of the bromine, making the reaction feasible. The precise regioselectivity would depend on the specific reaction conditions and the nature of the electrophile. For instance, the nitration of a related compound, 2-aminopyridine (B139424), is known to be complex, often requiring careful control of conditions to achieve desired outcomes. The presence of a nitro-substituted analog, 5-Bromo-3-nitropyridin-2-amine, in chemical databases suggests that nitration of the parent compound or a synthetic precursor is indeed possible.

Friedel-Crafts Type Reactions and Mechanistic Considerations

Friedel-Crafts reactions, which involve the alkylation or acylation of an aromatic ring, are generally not compatible with pyridine and its derivatives. The Lewis acid catalysts (e.g., AlCl3) required for these reactions tend to coordinate with the basic nitrogen atom of the pyridine ring. This coordination deactivates the ring towards electrophilic attack and can lead to undesired side reactions. Furthermore, the presence of an amino group on the ring further complicates Friedel-Crafts reactions, as it can also react with the Lewis acid catalyst. Therefore, it is highly unlikely that this compound would successfully undergo Friedel-Crafts type reactions under standard conditions.

Nucleophilic Aromatic Substitution Reactions (SNAr)

Nucleophilic aromatic substitution (SNAr) is a key reaction pathway for pyridines, especially those bearing a good leaving group. The electron-withdrawing nature of the pyridine ring nitrogen facilitates the attack of nucleophiles. In this compound, the bromine atom at the C5 position serves as a potential leaving group for SNAr reactions.

Displacement of the Bromine Atom by Various Nucleophiles

The bromine atom in this compound can potentially be displaced by a variety of nucleophiles. The feasibility and rate of these reactions are influenced by the nature of the nucleophile, the solvent, and the reaction conditions. For related bromo-substituted pyridines, displacement of the bromide by nucleophiles is a common synthetic strategy. For example, in 5-Bromo-3,4-dimethylpyridin-2-amine, the bromine atom can be substituted by various nucleophiles.

Amination, Alkoxylation, and Thiolation Reactions

Specific, detailed research findings on the amination, alkoxylation, and thiolation of this compound are not readily found in the surveyed literature. However, based on the general reactivity of halopyridines, these transformations are theoretically plausible.

Amination: Reaction with various primary or secondary amines, often in the presence of a base and sometimes with a palladium or copper catalyst (Buchwald-Hartwig amination), would be expected to replace the bromine atom with an amino group.

Alkoxylation: Treatment with alkoxides (e.g., sodium methoxide (B1231860) or ethoxide) in an alcoholic solvent would likely lead to the substitution of the bromine with an alkoxy group.

Thiolation: Reaction with thiolates (e.g., sodium thiomethoxide) would be expected to yield the corresponding thioether.

The following table provides representative examples of SNAr reactions on related bromopyridine systems to illustrate the potential for such transformations.

| Starting Material | Nucleophile | Product | Reaction Conditions | Reference |

| 2-Chloropyridine | Amine | 2-Aminopyridine | Heating | youtube.com |

| 3-Bromo-4-nitropyridine | Amine | 3-Amino-4-nitropyridine | Polar aprotic solvent, base | clockss.org |

This table presents examples of SNAr reactions on related pyridine compounds to illustrate the general reactivity, as specific data for this compound is not available.

Detailed Mechanistic Pathways and Intermediate Characterization in SNAr

The generally accepted mechanism for SNAr reactions proceeds through a two-step addition-elimination pathway.

Nucleophilic Attack: The nucleophile attacks the carbon atom bearing the leaving group (in this case, the bromine atom at C5). This initial attack is typically the rate-determining step and leads to the formation of a negatively charged, non-aromatic intermediate known as a Meisenheimer complex. The negative charge is delocalized over the pyridine ring and is stabilized by the electron-withdrawing nitrogen atom.

Leaving Group Departure: The aromaticity of the pyridine ring is restored by the expulsion of the leaving group (bromide ion).

The stability of the Meisenheimer intermediate is a crucial factor in determining the reaction rate. Electron-withdrawing groups on the ring can further stabilize this intermediate, thereby accelerating the reaction. While the amino and methoxy groups in this compound are electron-donating by resonance, their inductive electron-withdrawing effects, along with the inherent electron-deficient nature of the pyridine ring, still allow for the formation of a sufficiently stable Meisenheimer-like intermediate.

Recent studies on other aromatic systems have also proposed concerted SNAr mechanisms, where the bond formation with the nucleophile and the bond cleavage with the leaving group occur in a single step. However, for most pyridyl systems, the stepwise mechanism involving a distinct Meisenheimer intermediate is the more commonly accepted pathway. Detailed mechanistic studies, including the isolation or spectroscopic characterization of the Meisenheimer intermediate for this compound, have not been reported in the literature reviewed.

Palladium-Catalyzed Cross-Coupling Reactions at the Bromo Position

The bromine atom on the pyridine ring is a key handle for introducing molecular complexity through various palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.

The Suzuki-Miyaura coupling, a versatile method for forming C-C bonds, has been successfully applied to bromopyridine derivatives. For instance, the related compound 5-bromo-2-methylpyridin-3-amine (B1289001) undergoes Suzuki-Miyaura coupling with various arylboronic acids in the presence of a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0), and a base like potassium phosphate. mdpi.comresearchgate.net These reactions are typically carried out in a solvent mixture of 1,4-dioxane (B91453) and water at elevated temperatures, affording the corresponding 5-aryl-2-methylpyridin-3-amines in moderate to good yields. mdpi.comresearchgate.net It is reasonable to expect that this compound would exhibit similar reactivity under these conditions. The general applicability of the Suzuki reaction is wide, allowing for the coupling of organoboron compounds with organohalides to create a variety of biaryl compounds, polyolefins, and styrenes. wikipedia.orgillinois.edu

The Heck reaction, which couples aryl halides with alkenes, has been reported for 3-bromo-5-methoxypyridine (B189597), a closely related substrate. researchgate.net This reaction was carried out with fluorous alkenes using a Pd(OAc)₂ catalyst, n-Bu₄N⁺Br⁻, and NaOAc in a DMF/THF solvent mixture at 120 °C, yielding the corresponding substituted alkenes. researchgate.net The Heck reaction is a powerful tool for the alkenylation of unsaturated halides and typically proceeds with high trans selectivity. researchgate.netchemrxiv.org

The Sonogashira coupling, which forms a C-C bond between an aryl halide and a terminal alkyne, is another important transformation for this class of compounds. Research on 2-amino-3-bromopyridines has shown that they readily undergo Sonogashira coupling with various terminal alkynes. scirp.org Optimal conditions for these reactions often involve a palladium catalyst, such as Pd(CF₃COO)₂, with a phosphine (B1218219) ligand like PPh₃, a copper(I) co-catalyst (CuI), and an amine base in a solvent like DMF at high temperatures. scirp.org These conditions have been shown to produce 2-amino-3-alkynylpyridines in good to excellent yields. scirp.org The Sonogashira reaction is widely used due to its mild reaction conditions and its utility in the synthesis of complex molecules. wikipedia.orgorganic-chemistry.orglibretexts.org

Table 1: Examples of Palladium-Catalyzed Cross-Coupling Reactions with Similar Bromopyridines

| Reaction Type | Bromopyridine Substrate | Coupling Partner | Catalyst System | Product Type | Reference |

| Suzuki-Miyaura | 5-bromo-2-methylpyridin-3-amine | Arylboronic acid | Pd(PPh₃)₄ / K₃PO₄ | 5-Aryl-2-methylpyridin-3-amine | mdpi.comresearchgate.net |

| Heck | 3-bromo-5-methoxypyridine | Fluorous alkene | Pd(OAc)₂ / n-Bu₄N⁺Br⁻ / NaOAc | 5-alkenyl-3-methoxypyridine | researchgate.net |

| Sonogashira | 2-amino-3-bromopyridine | Terminal alkyne | Pd(CF₃COO)₂ / PPh₃ / CuI | 2-amino-3-alkynylpyridine | scirp.org |

The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for the formation of C-N bonds between aryl halides and amines. wikipedia.orglibretexts.org This reaction is highly versatile and can be applied to a wide range of substrates, including various primary and secondary amines. wikipedia.orgacsgcipr.org While specific studies on the Buchwald-Hartwig amination of this compound are not extensively documented, the general success of this reaction with other bromopyridines suggests its applicability. For example, 2-bromopyridines have been successfully coupled with volatile amines using a palladium(II) acetate/dppp catalyst system in the presence of sodium tert-butoxide. researchgate.net The choice of ligand is crucial for the success of the Buchwald-Hartwig amination, with bulky, electron-rich phosphine ligands often providing the best results. nih.gov

The catalytic cycles of palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura, Heck, and Sonogashira reactions are well-established and generally proceed through a series of fundamental steps: oxidative addition, transmetalation (for Suzuki and Sonogashira), migratory insertion (for Heck), and reductive elimination.

The cycle begins with the oxidative addition of the aryl bromide to a Pd(0) complex, forming a Pd(II) intermediate. In the Suzuki-Miyaura reaction, this is followed by transmetalation with a boronate species, which is formed from the boronic acid and a base. wikipedia.org In the Sonogashira reaction, transmetalation occurs with a copper acetylide, which is generated in situ from the terminal alkyne and a copper(I) co-catalyst. wikipedia.org For the Heck reaction, the Pd(II) intermediate undergoes migratory insertion with the alkene. researchgate.net The final step in all cases is reductive elimination, which forms the desired product and regenerates the Pd(0) catalyst. wikipedia.org

Ligands play a critical role in modulating the reactivity and stability of the palladium catalyst. Bulky and electron-rich phosphine ligands, such as those used in Buchwald-Hartwig amination, facilitate both the oxidative addition and reductive elimination steps. wikipedia.orgnih.gov The choice of ligand can also influence the regioselectivity and stereoselectivity of the reaction. For instance, in the Heck reaction, the ligand can affect the stereochemical outcome of the product. researchgate.net In some cases, N-heterocyclic carbenes (NHCs) have emerged as effective alternatives to phosphine ligands, offering enhanced stability and catalytic activity. libretexts.org

Reactions Involving the Amine Functionality

The primary amine group at the C2 position of this compound is a nucleophilic center that can participate in a variety of chemical transformations, including acylation, sulfonylation, alkylation, and condensation reactions leading to the formation of new heterocyclic systems.

The amino group of aminopyridines can be readily acylated. For example, the related compound 5-bromo-2-methylpyridin-3-amine has been shown to react with acetic anhydride (B1165640) to yield the corresponding N-acetylated product, N-[5-bromo-2-methylpyridine-3-yl]acetamide. mdpi.comresearchgate.net This reaction demonstrates the potential for the amine group in this compound to be functionalized with various acylating agents to form amides.

Alkylation of primary amines can be complex as the reaction often leads to a mixture of primary, secondary, and tertiary amines, as well as quaternary ammonium (B1175870) salts. masterorganicchemistry.comwikipedia.org This is due to the fact that the initially formed primary amine is often more nucleophilic than the starting ammonia (B1221849) or amine. masterorganicchemistry.com However, under controlled conditions, selective alkylation can be achieved.

The 2-aminopyridine moiety is a valuable precursor for the synthesis of fused heterocyclic systems such as imidazopyridines and triazolopyridines, which are of significant interest in medicinal chemistry.

Imidazo[1,2-a]pyridines can be synthesized from 2-aminopyridines through various methods, including condensation with α-haloketones or through multicomponent reactions. nih.govcbijournal.com These reactions typically involve the initial formation of an N-substituted intermediate, followed by intramolecular cyclization.

Triazolopyridines can also be prepared from 2-aminopyridine precursors. One common method involves the reaction of a 2-hydrazinopyridine, which can be derived from a 2-aminopyridine, with a one-carbon synthon. researchgate.netnih.govnih.gov Alternatively, cyclization reactions of appropriately substituted 2-aminopyridines can lead to the formation of the triazolopyridine ring system. nih.gov For instance, a bromo-substituted triazolopyridine has been shown to undergo further functionalization via Suzuki and Sonogashira coupling reactions, highlighting the utility of these scaffolds in combinatorial chemistry. mdpi.com

Thermal and Photochemical Reactivity Profiles and Degradation Pathways

Detailed experimental studies specifically documenting the thermal and photochemical reactivity profiles and degradation pathways of this compound are not extensively available in the public literature. However, some general characteristics can be inferred from handling instructions and the behavior of similar heterocyclic aromatic compounds.

The compound is typically stored in a dark place and under an inert atmosphere, suggesting potential sensitivity to light and oxygen, which could lead to degradation over time. sigmaaldrich.com The thermal stability of heterocyclic compounds can be influenced by the nature and position of their substituents. bibliotekanauki.pl For instance, the presence of amino and halo groups on the pyridine ring can affect the molecule's electronic distribution and bond strengths, which in turn dictates its decomposition temperature. bibliotekanauki.pl

While specific degradation pathways have not been elucidated for this compound, potential reactions under thermal or photochemical stress could involve the cleavage of the carbon-bromine bond, reactions involving the methoxy group, or decomposition of the pyridine ring itself. The energy of the C-Br bond makes it a likely site for initial reaction in photochemical processes or high-temperature decompositions. illinois.edu

Further research is required to establish a comprehensive profile of the thermal and photochemical lability of this compound and to identify its specific degradation products and mechanisms.

Metalation Reactions and Formation of Organometallic Intermediates

This compound is a valuable substrate for various metal-catalyzed cross-coupling reactions, which proceed through the formation of organometallic intermediates. These reactions are fundamental in medicinal chemistry for the synthesis of complex molecular architectures.

One of the most significant applications of this compound is in palladium-catalyzed cross-coupling reactions , such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. mdpi.comwikipedia.org In these processes, the carbon-bromine bond of this compound is the reactive site.

The general mechanism for these reactions involves the formation of a palladium-based organometallic intermediate. The catalytic cycle typically begins with the oxidative addition of the aryl bromide to a low-valent palladium(0) complex, forming a Pd(II)-aryl intermediate. nih.gov This is followed by transmetalation (in the case of Suzuki coupling with an organoboron compound) or coordination of an amine and subsequent deprotonation (in Buchwald-Hartwig amination). The final step is reductive elimination, which forms the new carbon-carbon or carbon-nitrogen bond and regenerates the Pd(0) catalyst. libretexts.org

The presence of the 2-amino group in this compound can present challenges in these coupling reactions. The amino group can coordinate to the palladium center, potentially retarding the oxidative addition step or hindering subsequent steps in the catalytic cycle. nih.gov The choice of ligands on the palladium catalyst is crucial to overcome these challenges and achieve efficient coupling. Sterically hindered biaryl phosphine ligands, such as those developed by Buchwald and Hartwig, are often employed to facilitate these transformations. wikipedia.orgnih.gov

The table below summarizes the key aspects of palladium-catalyzed coupling reactions involving substrates like this compound.

| Reaction Type | Key Reactants | Catalyst System (Example) | Organometallic Intermediate |

| Suzuki-Miyaura Coupling | Aryl/heteroaryl boronic acid or ester | Pd(PPh₃)₄, Base (e.g., K₃PO₄) | Aryl-Pd(II)-Ligand Complex |

| Buchwald-Hartwig Amination | Primary or secondary amine | Pd₂(dba)₃, Ligand (e.g., BINAP), Base (e.g., NaOBu-t) | Amido-Pd(II)-Ligand Complex |

In addition to palladium catalysis, lithiation represents another important class of metalation reactions. The use of strong, non-nucleophilic bases like mesityllithium (B1247292) has been shown to be effective for the lithiation of methoxypyridine rings without undergoing nucleophilic addition to the pyridine nucleus. thieme-connect.com This suggests that this compound could potentially undergo directed ortho-metalation or halogen-metal exchange to form a lithiated organometallic intermediate. This intermediate would be a powerful nucleophile for the formation of new carbon-carbon or carbon-heteroatom bonds by reaction with various electrophiles.

The formation of these organometallic intermediates is a critical step that enables the versatile reactivity of this compound in modern synthetic organic chemistry.

Advanced Spectroscopic and Crystallographic Elucidation of 5 Bromo 3 Methoxypyridin 2 Amine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

¹H NMR and ¹³C NMR Chemical Shift Analysis and Assignment

While specific experimental ¹H NMR and ¹³C NMR spectra for 5-Bromo-3-methoxypyridin-2-amine are not publicly available, the expected chemical shifts and splitting patterns can be predicted based on the electronic effects of the substituents on the pyridine (B92270) ring.

¹H NMR Spectroscopy: The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons and the protons of the methoxy (B1213986) and amine groups.

Aromatic Protons: Two signals are anticipated in the aromatic region, corresponding to the protons at the C4 and C6 positions of the pyridine ring. Due to the anisotropic effect of the ring and the influence of the bromo, methoxy, and amino substituents, these protons would likely appear as doublets.

Methoxy Protons: A singlet integrating to three protons is expected for the methoxy group (-OCH₃).

Amine Protons: A broad singlet, integrating to two protons, is anticipated for the primary amine group (-NH₂). The chemical shift of this signal can be variable and is often influenced by the solvent and concentration.

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum should display six distinct signals, one for each carbon atom in the molecule, as they are all in unique chemical environments.

Aromatic Carbons: Five signals are expected in the downfield region of the spectrum, corresponding to the five carbon atoms of the pyridine ring. The carbons attached to the electronegative nitrogen, bromine, and oxygen atoms (C2, C3, and C5) would resonate at lower fields compared to the other ring carbons.

Methoxy Carbon: A single signal in the upfield region is expected for the carbon of the methoxy group.

A summary of the expected NMR data is presented in the table below.

| Nucleus | Predicted Chemical Shift (ppm) | Predicted Multiplicity |

| ¹H | ||

| H4 | Data not available | Doublet |

| H6 | Data not available | Doublet |

| -OCH₃ | Data not available | Singlet |

| -NH₂ | Data not available | Broad Singlet |

| ¹³C | ||

| C2 | Data not available | Singlet |

| C3 | Data not available | Singlet |

| C4 | Data not available | Singlet |

| C5 | Data not available | Singlet |

| C6 | Data not available | Singlet |

| -OCH₃ | Data not available | Singlet |

2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Spatial Relationships

To unambiguously assign the proton and carbon signals and to confirm the connectivity of the molecule, a suite of two-dimensional (2D) NMR experiments would be essential.

COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between adjacent protons. For this compound, a cross-peak between the signals of the H4 and H6 protons would be expected, confirming their ortho relationship.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with their directly attached carbon signals. It would allow for the definitive assignment of the protonated carbons in the pyridine ring.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. It would be crucial for identifying the quaternary carbons (C2, C3, and C5) by observing their correlations with the aromatic and methoxy protons. For instance, the methoxy protons would show a correlation to the C3 carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons. For this compound, NOESY could be used to confirm the relative positions of the substituents. For example, a Nuclear Overhauser Effect might be observed between the methoxy protons and the H4 proton.

Detailed experimental 2D NMR data for this compound are not available in the public domain.

High-Resolution Mass Spectrometry for Molecular Formula and Fragmentation Pathway Analysis

High-resolution mass spectrometry (HRMS) is a vital technique for determining the elemental composition of a molecule with high accuracy and for studying its fragmentation patterns.

For this compound (C₆H₇BrN₂O), the predicted monoisotopic mass is 201.97418 Da. nih.gov An experimental HRMS measurement would be expected to confirm this value, thereby validating the molecular formula.

The fragmentation of this molecule under electron ionization would likely involve characteristic losses of substituents and cleavage of the pyridine ring. Common fragmentation pathways for aromatic amines and ethers could be anticipated. The presence of bromine would be readily identifiable from the characteristic isotopic pattern of the molecular ion and bromine-containing fragments (approximately equal intensity of M and M+2 peaks).

| Ion | Predicted m/z |

| [M]⁺ | 201.974 |

| [M+H]⁺ | 202.981 |

| [M+Na]⁺ | 224.963 |

Predicted data from PubChem. nih.gov

Detailed experimental fragmentation data for this compound are not publicly available.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule, allowing for the identification of functional groups.

The IR and Raman spectra of this compound would be expected to show characteristic bands for the N-H, C-H, C=C, C=N, C-O, and C-Br bonds.

| Functional Group | Expected Vibrational Mode | Approximate Wavenumber (cm⁻¹) |

| N-H (amine) | Stretching | 3300-3500 |

| C-H (aromatic) | Stretching | 3000-3100 |

| C-H (methoxy) | Stretching | 2850-2960 |

| C=C, C=N (pyridine ring) | Stretching | 1400-1600 |

| C-O (methoxy) | Stretching | 1000-1300 |

| C-Br | Stretching | 500-600 |

Specific experimental IR and Raman spectra with detailed band assignments for this compound are not available in the public domain.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state, providing precise information about bond lengths, bond angles, and conformation.

Molecular Conformation, Bond Lengths, and Bond Angles

As no crystal structure for this compound has been reported in the Cambridge Structural Database (CSD), a detailed analysis of its solid-state conformation, bond lengths, and bond angles is not possible.

However, based on the structures of related substituted pyridines, it can be anticipated that the pyridine ring would be essentially planar. The exocyclic amine group may or may not be perfectly coplanar with the ring, depending on intermolecular interactions such as hydrogen bonding in the crystal lattice. The bond lengths and angles would be influenced by the electronic nature of the substituents. For instance, the C-Br bond length would be consistent with that of other brominated aromatic compounds, and the C-N and C-O bond lengths would reflect their partial double bond character due to resonance with the pyridine ring.

| Parameter | Expected Value |

| Bond Lengths (Å) | |

| C-Br | Data not available |

| C-O (methoxy) | Data not available |

| C-N (amine) | Data not available |

| C=C (pyridine) | Data not available |

| C=N (pyridine) | Data not available |

| **Bond Angles (°) ** | |

| C-C-C (pyridine) | Data not available |

| C-N-C (pyridine) | Data not available |

| C-C-Br | Data not available |

| C-C-O | Data not available |

| C-C-N (amine) | Data not available |

Crystal Packing Analysis and Intermolecular Interactions (e.g., Hydrogen Bonding, Halogen Bonding)

The solid-state architecture of this compound and its derivatives is dictated by a sophisticated network of intermolecular interactions, which includes classical hydrogen bonds and, potentially, halogen bonds. While the crystal structure of this compound itself is not publicly documented, a detailed analysis of the closely related compound, 5-bromopyridine-2,3-diamine , provides significant insights into the expected packing motifs and intermolecular forces.

Furthermore, π-stacking interactions between the aromatic pyridine rings can also play a role in the crystal packing. In the co-crystal salt of a related compound, 2-amino-6-bromopyridinium 2,3,5,6-tetrafluorobenzoate, the aminopyridinium moieties were observed to π-stack in a head-to-tail fashion. iucr.org This type of interaction is common in aromatic systems and contributes to the cohesive energy of the crystal.

A detailed examination of the crystallographic data for 5-bromopyridine-2,3-diamine highlights the key parameters governing its solid-state structure:

| Crystal System | Space Group | Unit Cell Dimensions | Reference |

| Orthorhombic | P212121 | a = 3.82640(10) Å, b = 8.7336(2) Å, c = 18.6007(3) Å | researchgate.net |

Table 1: Crystallographic Data for 5-bromopyridine-2,3-diamine

The intermolecular interactions in this derivative are characterized by the following hydrogen bond geometry:

| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) | Reference |

| N-H···N | Data not fully available in abstract | Data not fully available in abstract | Data not fully available in abstract | Data not fully available in abstract | researchgate.net |

Table 2: Hydrogen Bond Geometry in 5-bromopyridine-2,3-diamine. Note: Specific bond lengths and angles were not fully detailed in the available literature abstract.

Polymorphism and Co-crystallization Studies

Polymorphism, the ability of a compound to exist in more than one crystalline form, is a critical consideration in pharmaceutical sciences and materials science, as different polymorphs can exhibit distinct physical and chemical properties. While no specific studies on the polymorphism of this compound have been reported, the potential for polymorphic behavior in substituted pyridines is well-established. The conformational flexibility of the methoxy group and the potential for different hydrogen and halogen bonding arrangements could lead to the formation of multiple polymorphic forms under varying crystallization conditions.

Co-crystallization has emerged as a powerful technique in crystal engineering to modify the physicochemical properties of solid compounds. rsc.orgnih.gov This approach involves combining a target molecule with a co-former in a stoichiometric ratio within a crystal lattice, held together by non-covalent interactions. rsc.org For a molecule like this compound, with its hydrogen bond donor (amino group) and acceptor (pyridine nitrogen, methoxy oxygen) sites, as well as a potential halogen bond donor (bromine atom), co-crystallization offers a versatile strategy for creating novel solid forms with tailored properties.

The formation of co-crystals is often guided by the principle of supramolecular synthons, which are robust and predictable non-covalent interactions. nih.gov For instance, the carboxylic acid-pyridine supramolecular heterosynthon is a well-known and reliable interaction used in the design of co-crystals. rsc.org Given the basicity of the pyridine nitrogen in this compound, it is a prime candidate for co-crystallization with various carboxylic acids.

Theoretical and Computational Chemistry Studies on 5 Bromo 3 Methoxypyridin 2 Amine

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 5-bromo-3-methoxypyridin-2-amine, these calculations could illuminate its electronic nature and predict its behavior in chemical reactions.

Density Functional Theory (DFT) Calculations of Ground State Geometries

The starting point for any computational study is the optimization of the molecule's geometry. Density Functional Theory (DFT) is a robust method for determining the most stable three-dimensional arrangement of atoms in the ground state. By employing a suitable functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)), researchers could obtain precise bond lengths, bond angles, and dihedral angles for this compound. These optimized geometric parameters are crucial for all subsequent computational analyses and can provide a basis for comparison with experimental data, should crystal structures become available.

Table 1: Hypothetical DFT-Calculated Ground State Geometry Parameters for this compound

| Parameter | Predicted Value |

| C2-N1 Bond Length (Å) | Data not available |

| C5-Br Bond Length (Å) | Data not available |

| C3-O Bond Length (Å) | Data not available |

| N1-C2-N(amine) Angle (°) | Data not available |

| C4-C5-Br Angle (°) | Data not available |

| C2-C3-O-C(methyl) Dihedral Angle (°) | Data not available |

| Note: This table is illustrative and awaits data from future computational studies. |

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution

A Molecular Electrostatic Potential (MEP) map is a powerful visualization tool that reveals the charge distribution within a molecule. It highlights electron-rich regions (nucleophilic sites) and electron-deficient regions (electrophilic sites). For this compound, an MEP map would likely show negative potential around the nitrogen atom of the pyridine (B92270) ring and the oxygen atom of the methoxy (B1213986) group, indicating their susceptibility to electrophilic attack. Conversely, positive potential would be expected around the amine hydrogens, suggesting their role as hydrogen bond donors. This information is critical for predicting intermolecular interactions and the initial steps of chemical reactions.

Frontier Molecular Orbital (FMO) Analysis for Reactivity Hotspots

Frontier Molecular Orbital (FMO) theory simplifies the prediction of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of the HOMO indicate the molecule's ability to donate electrons (nucleophilicity), while the LUMO reveals its capacity to accept electrons (electrophilicity). An FMO analysis of this compound would identify the specific atoms or bonds that are most likely to participate in chemical reactions. The energy gap between the HOMO and LUMO would also provide a measure of the molecule's kinetic stability and chemical reactivity.

Table 2: Hypothetical Frontier Molecular Orbital Data for this compound

| Parameter | Predicted Value (eV) |

| HOMO Energy | Data not available |

| LUMO Energy | Data not available |

| HOMO-LUMO Energy Gap | Data not available |

| Note: This table is illustrative and awaits data from future computational studies. |

Conformational Analysis and Exploration of Potential Energy Surfaces

The presence of a rotatable methoxy group suggests that this compound can exist in different conformations. A thorough conformational analysis would involve systematically rotating the C3-O bond and calculating the energy at each step to map the potential energy surface. This would identify the most stable conformer(s) and the energy barriers between them. Understanding the conformational preferences is essential as different conformers can exhibit distinct chemical and biological activities.

Reaction Pathway Modeling and Transition State Analysis for Key Transformations

Computational chemistry can model the entire course of a chemical reaction, providing a detailed, step-by-step mechanism. For this compound, which is a valuable synthetic intermediate, modeling key transformations such as Suzuki or Buchwald-Hartwig cross-coupling reactions at the bromine position would be particularly insightful. By locating the transition state structures and calculating the activation energies for each step, researchers could predict the most favorable reaction conditions and potential side products.

Prediction and Interpretation of Spectroscopic Parameters (e.g., NMR Chemical Shifts, IR Frequencies)

Quantum chemical calculations can predict various spectroscopic properties with a high degree of accuracy. For this compound, calculating the NMR chemical shifts (¹H and ¹³C) and IR vibrational frequencies would be highly beneficial. These predicted spectra could be used to aid in the characterization of the compound and to interpret experimental spectra. Discrepancies between calculated and experimental values can often reveal subtle structural or electronic effects.

Table 3: Hypothetical Predicted vs. Experimental Spectroscopic Data for this compound

| Spectroscopic Data | Predicted Value | Experimental Value |

| ¹H NMR Chemical Shift (δ, ppm) - H4 | Data not available | Data not available |

| ¹H NMR Chemical Shift (δ, ppm) - H6 | Data not available | Data not available |

| ¹³C NMR Chemical Shift (δ, ppm) - C5 | Data not available | Data not available |

| IR Frequency (cm⁻¹) - N-H stretch | Data not available | Data not available |

| IR Frequency (cm⁻¹) - C-Br stretch | Data not available | Data not available |

| Note: This table is illustrative and awaits data from future computational and experimental studies. |

Molecular Dynamics Simulations to Investigate Dynamic Behavior and Solvation Effects

Molecular dynamics (MD) simulations serve as a powerful computational microscope to probe the intricate motions and interactions of molecules over time. For this compound, while specific MD simulation studies are not extensively documented in publicly available literature, the behavior of this molecule can be inferred from computational studies on structurally related substituted pyridines. nih.govnih.gov Such simulations provide critical insights into its conformational flexibility, intermolecular interactions, and the influence of solvent environments on its structural and dynamic properties.

MD simulations treat molecules as a collection of atoms interacting through a defined force field, which is a set of parameters describing the potential energy of the system. By solving Newton's equations of motion, the trajectory of each atom can be tracked, revealing how the molecule vibrates, rotates, and translates in different environments.

Dynamic Behavior:

The dynamic behavior of this compound is largely dictated by the interplay of its substituent groups: the bromo, methoxy, and amine groups attached to the pyridine ring. The rotation around the C-O bond of the methoxy group and the C-N bond of the amine group are key conformational degrees of freedom. MD simulations can elucidate the preferred orientations of these groups and the energy barriers associated with their rotation. For instance, the methoxy group's orientation can influence the accessibility of the nitrogen lone pair on the pyridine ring, which in turn affects its hydrogen bonding capabilities and basicity. nih.gov

The flexibility of the molecule can be quantified by analyzing parameters such as the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) of atomic positions over the simulation time. nih.gov These metrics highlight the rigid and flexible regions of the molecule. It is anticipated that the pyridine core would exhibit relative rigidity, while the methoxy and amine groups would show greater fluctuations.

An illustrative representation of typical data obtained from MD simulations for a substituted pyridine in a solvent is presented below. Please note, this data is hypothetical and serves to demonstrate the type of insights gained from such simulations.

Table 1: Hypothetical Root-Mean-Square Fluctuation (RMSF) Data for this compound in Water

| Atom/Group | RMSF (Å) |

| Pyridine Ring (C1-C5, N1) | 0.35 |

| Bromine (Br) | 0.45 |

| Methoxy Group (O, CH3) | 0.75 |

| Amine Group (NH2) | 0.60 |

| Overall Molecular RMSF | 0.54 |

Solvation Effects:

The solvent environment plays a crucial role in the behavior of this compound. MD simulations incorporating explicit solvent molecules (e.g., water, ethanol, or dimethyl sulfoxide) can reveal detailed information about the solvation shell structure and the specific interactions between the solute and solvent. The solubility and reactivity of 2-aminopyridine (B139424), a related compound, have been shown to be significantly impacted by the choice of solvent. acs.org

The amine and methoxy groups, along with the pyridine nitrogen, are capable of forming hydrogen bonds with protic solvents like water and ethanol. The strength and lifetime of these hydrogen bonds can be analyzed from the simulation trajectories. The bromine atom, being electronegative, can also participate in halogen bonding interactions.

Computational models like the Polarizable Continuum Model (PCM) can be used to estimate the free energy of solvation, which provides a measure of how favorably the molecule interacts with a bulk solvent. researchgate.net The solvation free energy is influenced by factors such as the solvent's dielectric constant and its ability to act as a hydrogen bond donor or acceptor.

Below is a hypothetical table illustrating how solvation free energy might vary for this compound in different solvents, as would be calculated from computational studies.

Table 2: Illustrative Calculated Solvation Free Energies (ΔGsolv) for this compound

| Solvent | Dielectric Constant (ε) | ΔGsolv (kcal/mol) |

| Water | 78.4 | -12.5 |

| Ethanol | 24.5 | -9.8 |

| Acetonitrile | 36.6 | -8.2 |

| N,N-Dimethylformamide (DMF) | 36.7 | -10.5 |

| Cyclohexane (B81311) | 2.0 | -3.1 |

These hypothetical data illustrate that polar, protic solvents like water would be expected to strongly solvate the molecule due to favorable hydrogen bonding and electrostatic interactions, leading to a more negative solvation free energy. Conversely, nonpolar solvents like cyclohexane would have much weaker interactions. Understanding these solvation effects is critical for predicting the molecule's behavior in various chemical and biological environments.

Exploration of 5 Bromo 3 Methoxypyridin 2 Amine in Materials Science Research

Role as a Monomer or Cross-Linking Agent in Polymer Synthesis Research

There is currently no published research detailing the use of 5-Bromo-3-methoxypyridin-2-amine as a monomer or cross-linking agent in polymer synthesis. The bifunctional nature of the molecule, containing both an amine and a bromo group, theoretically allows for its participation in polymerization reactions. For instance, the amino group could potentially engage in step-growth polymerization to form polyamides or polyimides, while the bromo group could be utilized in cross-coupling reactions to create conjugated polymers. However, no studies have been found that demonstrate these or any other polymerization strategies using this specific compound.

Application as a Ligand or Building Block in Coordination Chemistry Research

An extensive search of the literature did not yield any studies where this compound is used as a ligand or a building block in coordination chemistry for materials science applications. The pyridine (B92270) nitrogen and the exocyclic amine group present potential coordination sites for metal ions, suggesting its capability to form coordination complexes or metal-organic frameworks (MOFs). Such materials could theoretically exhibit interesting magnetic, porous, or catalytic properties. Despite this potential, no research has been published on the synthesis or characterization of coordination compounds involving this compound for materials science purposes.

Investigation in Organic Electronic Materials Research (e.g., OLEDs, OFETs, Organic Photovoltaics)

There is a notable absence of research on the investigation of this compound in the field of organic electronic materials. While substituted pyridines are a class of compounds explored for their electronic properties, this specific molecule has not been reported as a component in Organic Light-Emitting Diodes (OLEDs), Organic Field-Effect Transistors (OFETs), or organic photovoltaics (OPVs). The electronic properties of materials for these applications are highly dependent on their molecular structure, and it appears that the potential of this compound in this context has not yet been explored or documented in peer-reviewed literature or patents.

Investigations into the Biological Activity Profile of 5 Bromo 3 Methoxypyridin 2 Amine and Its Analogs Mechanistic Focus

Comprehensive Structure-Activity Relationship (SAR) Studies of Pyridine-2-amine Scaffolds

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a compound influences its biological activity. For the pyridine-2-amine scaffold, these studies have revealed key structural determinants for various pharmacological effects.

The substitution pattern on the pyridine (B92270) ring significantly modulates the biological properties of these compounds. For instance, the introduction of different heterocyclic moieties at the 2-position of the pyridine nucleus can markedly alter its activity. nih.gov Studies on a series of N-alkyl-N-substituted phenylpyridin-2-amine derivatives have shown that these compounds can act as potent tubulin polymerization inhibitors. The nature and position of substituents on both the phenyl and pyridine rings are critical for their cytotoxic activity against human tumor cell lines.

In the context of antimicrobial activity, the presence and nature of substituents are crucial. For example, in a series of 4,6-disubstituted-2-amino-3-cyanopyridines, the presence of electron-releasing groups was found to enhance anti-inflammatory and analgesic properties. researchgate.net Furthermore, the introduction of a cyclohexylamine (B46788) moiety in a series of 2-aminopyridine (B139424) compounds was linked to their antimicrobial activity against Gram-positive bacteria. nih.gov The modification of the amino group at the 2-position, such as its incorporation into a urea (B33335) or thiourea, can also lead to compounds with significant biological activities.

SAR studies on 2-aminopyridine-based inhibitors of neuronal nitric oxide synthase (nNOS) have highlighted the importance of the 2-aminopyridine core for interaction with key amino acid residues in the enzyme's active site. nih.gov The linker between the 2-aminopyridine head and a terminal amine tail, as well as the nature of the tail itself, provides opportunities for SAR exploration to enhance potency and selectivity. nih.gov For instance, the incorporation of fluorine atoms into the backbone of these inhibitors has been shown to significantly increase their potential to cross the blood-brain barrier. nih.gov

While specific SAR studies on 5-Bromo-3-methoxypyridin-2-amine are not extensively documented in publicly available literature, the existing data on related analogs suggest that the bromo and methoxy (B1213986) substituents at the 5- and 3-positions, respectively, would play a significant role in defining its biological activity profile through electronic and steric effects. The bromine atom, being a good leaving group, might also influence the compound's reactivity. mdpi.com

Target Identification and Mechanistic Elucidation of Biological Interactions at Molecular Level

Identifying the molecular targets of this compound and its analogs is crucial for understanding their mechanism of action. Research on the broader class of pyridine-2-amine derivatives has implicated several potential targets.

One significant area of investigation is their role as kinase inhibitors. For example, certain substituted 2-amino-pyridine derivatives have been identified as potent inhibitors of cyclin-dependent kinase 8 (CDK8), a transcriptional regulator implicated in colon cancer. acs.org These compounds have been shown to suppress the activation of the WNT/β-catenin pathway and induce cell cycle arrest. acs.org Another related scaffold, 5-Bromo-3-morpholinopyridin-2-amine, has been investigated as a Raf kinase inhibitor, which is a key component of the MAPK signaling pathway often dysregulated in cancer.

In the realm of neuroscience, 2-aminopyridine derivatives have been designed as selective inhibitors of neuronal nitric oxide synthase (nNOS). nih.govnih.gov The overproduction of nitric oxide by nNOS is linked to various neurodegenerative diseases. The 2-aminopyridine moiety in these inhibitors is crucial for binding to the active site of nNOS. nih.gov

For insecticidal analogs, the γ-aminobutyric acid (GABA)-regulated chloride channel in insect neurons has been identified as a target. researchgate.net This is the mechanism of action for the commercially successful insecticide fipronil, which shares a pyrazole (B372694) moiety with some of the studied pyridine-2-amine derivatives. researchgate.net

While the specific molecular targets of this compound remain to be definitively identified, the research on its analogs suggests that it could potentially interact with kinases, nNOS, or other enzymes and receptors depending on the specific biological context.

Enzyme Inhibition and Receptor Binding Studies: Insights into Ligand-Target Recognition

Enzyme inhibition and receptor binding assays provide quantitative data on the interaction between a ligand and its target. For pyridine-2-amine analogs, such studies have offered valuable insights into their mechanism of action.

In the development of nNOS inhibitors, competitive binding assays are used to determine the inhibition constants (Ki) of the compounds. For example, a promising 2-aminopyridine derivative with a shortened amino sidechain exhibited a Ki of 48 nM for human nNOS, with high selectivity over other NOS isoforms. nih.gov X-ray crystallography studies of these inhibitors complexed with nNOS have revealed the specific molecular interactions, such as hydrogen bonds, that are crucial for high-affinity binding. nih.gov

For CDK8 inhibitors based on the 2-amino-pyridine scaffold, enzyme inhibition assays have been used to determine their IC50 values. One such derivative showed an IC50 of 46 nM against CDK8. acs.org These studies are critical for optimizing the lead compounds to achieve higher potency and selectivity.

In Vitro Cellular Pathway Modulation Research and Signaling Cascade Investigations

In vitro cellular assays are essential for understanding how a compound affects cellular pathways and signaling cascades. Studies on pyridine-2-amine analogs have demonstrated their ability to modulate various cellular processes.

In the context of cancer research, 2-amino-pyridine derivatives have been shown to inhibit the proliferation of colon cancer cell lines. acs.org These compounds were found to suppress the transcriptional activity of the TCF family, which are downstream effectors of the WNT/β-catenin signaling pathway, and induce G1 phase cell cycle arrest in HCT-116 cells. acs.org

For analogs with anti-inflammatory potential, cellular assays can be used to investigate their effects on inflammatory pathways. For example, they could be tested for their ability to inhibit the production of pro-inflammatory cytokines in immune cells.

While direct evidence for the modulation of cellular pathways by this compound is lacking, based on the activities of its analogs, it is plausible that this compound could modulate signaling cascades involved in cell proliferation, inflammation, or neurotransmission.

In Vivo Mechanistic Studies to Understand Systemic Biological Pathways and Interactions

In vivo studies in animal models are critical for understanding the systemic effects and mechanisms of a compound. While specific in vivo mechanistic studies for this compound are not reported, research on its analogs provides some insights.

For instance, a 2-amino-pyridine derivative developed as a CDK8 inhibitor demonstrated preferable antitumor effects in in vivo models of colon cancer. acs.org Another study on substituted pyridin-2(1H)-ones, which share a similar core structure, showed that a 2-methoxypyridine (B126380) derivative exhibited an enhanced analgesic effect in a rat model of inflammatory pain. nih.gov